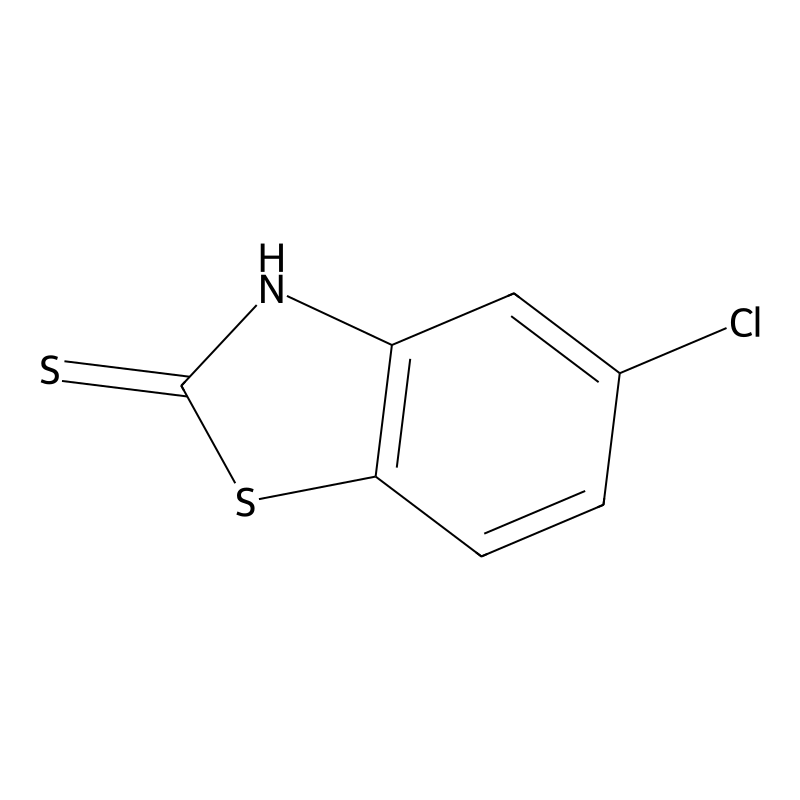

5-Chloro-2-mercaptobenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Scientific Field: Analytical Chemistry

Summary of the Application: CMBT has been used as a matrix in MALDI-MSI, a technique used to visualize the spatial distribution of molecules like proteins, peptides, lipids, drugs, and metabolites in tissue samples.

Methods of Application or Experimental Procedures: The CMBT matrix was applied to mouse kidney samples using a sublimation apparatus connected to a vacuum pump to achieve a pressure of 0.05 Torr. A Q-Exactive mass spectrometer equipped with a Spectroglyph MALDI ion source was employed for MALDI-MSI experiments.

Results or Outcomes: A matrix thickness of 0.15 mg/cm² yielded high-quality images.

Analysis of Lipopolysaccharide

Scientific Field: Biochemistry

Summary of the Application: CMBT has been used in the analysis of lipopolysaccharide by negative-ion matrix-assisted laser desorption ionization-time of flight mass spectrometry

Synthesis of Mixed Ligand Silver (I) Chloride Complex

Scientific Field: Inorganic Chemistry

Summary of the Application: CMBT has been used in the synthesis of the new mixed ligand silver (I) chloride complex with the heterocyclic thioamide CMBT and tri (p -tolyl)phosphine

5-Chloro-2-mercaptobenzothiazole is a chemical compound with the molecular formula and a CAS number of 5331-91-9. It is characterized by a light yellow solid appearance and is odorless. This compound is a derivative of benzothiazole, featuring a chlorine atom and a thiol group, which contribute to its unique chemical properties. Its melting point ranges from 196.0 to 202.0 °C, indicating stability under normal conditions .

- Analysis of peptidoglycan muropeptides: CMBT has been employed in the analysis of peptidoglycan, a major component of bacterial cell walls []. The exact mechanism by which it interacts with peptidoglycan is not fully elucidated, but it might involve interactions with the thiol group and the thione functionality.

CMBT can pose some safety hazards:

- Toxicity: Studies indicate moderate toxicity in animals, with an LD50 (lethal dose for 50% of test population) of 3200 mg/kg body weight in rats [].

- Skin and eye irritant: CMBT can cause irritation upon contact with skin and eyes [].

Precautionary measures include wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling CMBT [].

- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

- Thiol Reactions: The thiol group can participate in oxidation reactions, forming disulfides or sulfonic acids.

- Condensation Reactions: It can react with aldehydes or ketones to form thiazole derivatives.

These reactions make it useful in synthesizing various organic compounds and materials .

Research indicates that 5-chloro-2-mercaptobenzothiazole exhibits biological activity, particularly as an antimicrobial agent. It has shown effectiveness against certain bacteria and fungi, making it a candidate for use in pharmaceuticals and agricultural applications. Additionally, its potential cytotoxicity has been studied in various cell lines, suggesting further exploration into its therapeutic applications .

Several methods exist for synthesizing 5-chloro-2-mercaptobenzothiazole:

- From Benzothiazole Derivatives: By reacting 2-mercaptobenzothiazole with chlorinating agents such as thionyl chloride or phosphorus oxychloride.

- Via Electrophilic Aromatic Substitution: Chlorination of 2-mercaptobenzothiazole using chlorine gas or other chlorinating agents under controlled conditions.

- Multistep Synthesis: Involves the formation of intermediate compounds that are subsequently converted to the target compound through various chemical transformations .

5-Chloro-2-mercaptobenzothiazole finds applications in various fields:

- Rubber Industry: Used as a vulcanization accelerator in rubber production.

- Agriculture: Acts as a fungicide and bactericide in crop protection products.

- Pharmaceuticals: Explored for its antimicrobial properties and potential therapeutic uses.

- Analytical Chemistry: Utilized as a matrix in mass spectrometry for sublimation applications .

Studies on the interactions of 5-chloro-2-mercaptobenzothiazole with biological systems have revealed insights into its mechanism of action. It may interact with cellular enzymes and proteins, leading to alterations in metabolic pathways. Additionally, research indicates potential synergistic effects when combined with other antimicrobial agents, enhancing its efficacy against resistant strains of bacteria and fungi .

Similar Compounds

Several compounds share structural similarities with 5-chloro-2-mercaptobenzothiazole. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Mercaptobenzothiazole | Lacks chlorine atom | Widely used as a vulcanization accelerator |

| 4-Methyl-2-mercaptobenzothiazole | Methyl group substitution | Exhibits different biological activity |

| Benzothiazole | Base structure without thiol group | Serves as a precursor for many derivatives |

These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical reactivity and biological activity .

Conventional Synthetic Routes from 2,5-Dichloroaniline

The most widely documented method for synthesizing 5-chloro-2-mercaptobenzothiazole (CMBZT) involves the reaction of 2,5-dichloroaniline with carbon disulfide under alkaline conditions. This route, first patented by Hoechst A.G., proceeds via a cyclization mechanism to form the benzothiazole core. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium hydroxide or sodium hydroxide as the base.

The stoichiometric ratio of 2,5-dichloroaniline to carbon disulfide is critical, with optimal molar ratios ranging from 1:1.2 to 1:1.5. Elevated temperatures (150–180°C) and extended reaction times (12–17 hours) are required to achieve yields exceeding 90%. For example, Example 2b in US4431813A reports a 93.5% yield after 17 hours of reaction. The mechanism involves initial formation of a dithiocarbamate intermediate, followed by intramolecular cyclization and elimination of hydrogen sulfide.

Table 1: Key Parameters for Conventional Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–180°C | Higher temps improve cyclization |

| Reaction Time | 12–17 hours | Prolonged time enhances completion |

| Solvent | DMF or DMSO | Polar aprotic solvents favor intermediate stability |

| Base | KOH/NaOH | Alkali concentration critical for deprotonation |

Optimization of Reaction Conditions for High-Yield Production

Yield optimization focuses on three factors: solvent selection, catalyst use, and temperature control. Polar aprotic solvents like DMF increase reaction efficiency by stabilizing the dithiocarbamate intermediate, while reducing side reactions such as polysulfide formation. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance the interaction between the organic and aqueous phases, improving reaction homogeneity.

Temperature gradients are carefully managed to prevent decomposition. A stepwise heating protocol—starting at 100°C for initial mixing and ramping to 180°C for cyclization—reduces thermal degradation risks. Post-reaction quenching with ice water precipitates the crude product, which is then neutralized with dilute hydrochloric acid.

Table 2: Yield Optimization Strategies

| Strategy | Effect on Yield | Reference |

|---|---|---|

| Solvent: DMF | +15–20% | |

| Phase-transfer catalysts | +5–10% | |

| Stepwise heating | Prevents decomposition |

Alternative Synthesis Strategies Using Thionation Agents

Alternative routes employ thionation agents to convert benzothiazole precursors into CMBZT. Lawesson’s reagent and phosphorus pentasulfide (P~2~S~5~) are effective for introducing the thiol group at the 2-position of the benzothiazole ring. For instance, treatment of 5-chloro-2-hydroxybenzothiazole with P~2~S~5~ in refluxing toluene replaces the hydroxyl group with a thiol, achieving yields of 75–85%.

Another approach involves the condensation of o-aminothiophenol derivatives with carbon disulfide. This method, though less common for CMBZT, is adaptable for introducing chloro substituents at the 5-position via pre-functionalized anilines. However, this route requires stringent control over stoichiometry to avoid over-substitution.

Table 3: Comparison of Thionation Methods

| Thionation Agent | Yield (%) | Reaction Time |

|---|---|---|

| Lawesson’s reagent | 78–82 | 6–8 hours |

| Phosphorus pentasulfide | 75–85 | 10–12 hours |

| Carbon disulfide | 90–93.5 | 12–17 hours |

Purification Methods and Crystallization Techniques

Crude CMBZT is purified via recrystallization from aromatic hydrocarbons such as toluene or xylene. The process involves dissolving the crude product in hot solvent, followed by slow cooling to induce crystallization. Impurities like unreacted 2,5-dichloroaniline and inorganic salts remain in the mother liquor, yielding a product with >98% purity.

Advanced purification techniques include column chromatography using silica gel and ethyl acetate/hexane mixtures, though this is less common due to scalability challenges. For industrial-scale production, continuous crystallization systems with controlled cooling rates (1–2°C/min) ensure uniform crystal size and minimal occluded solvents.

Table 4: Purification Efficiency by Method

| Method | Purity (%) | Crystal Quality |

|---|---|---|

| Recrystallization (toluene) | 98–99 | Needle-shaped, uniform |

| Column Chromatography | 99.5+ | Amorphous, high purity |

| Vacuum Sublimation | 99.9 | Plate-like, large crystals |

5-Chloro-2-mercaptobenzothiazole exhibits a planar molecular structure characterized by a fused benzene and thiazole ring system with a chlorine substituent at the 5-position and a mercapto group at the 2-position [1]. The compound crystallizes with the molecular formula C₇H₄ClNS₂ and a molecular weight of 201.7 g/mol [4] [7]. X-ray crystallographic studies conducted on organotin complexes containing 5-chloro-2-mercaptobenzothiazole reveal detailed structural parameters of the ligand coordination behavior [1] [6].

Crystallographic analysis demonstrates that the compound adopts a thione tautomeric form rather than the thiol form in the solid state, with the sulfur atom double-bonded to the carbon at position 2 [1] [6]. The benzothiazole ring system maintains planarity with typical aromatic bond distances, while the chlorine substituent influences the electronic distribution within the aromatic system [1]. Crystal structure determinations performed at various temperatures ranging from 100 K to 295 K provide insights into the thermal effects on molecular geometry [6].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄ClNS₂ | [4] |

| Molecular Weight | 201.7 g/mol | [7] |

| Crystal System | Monoclinic (in complexes) | [1] |

| Space Group | P2₁/c (in specific complexes) | [1] |

| Density | 1.6±0.1 g/cm³ | [25] |

The molecular configuration shows the mercapto sulfur atom positioned for potential coordination with metal centers, demonstrating its utility as a bidentate ligand through both nitrogen and sulfur donor atoms [1] [6]. Bond length analysis reveals characteristic C-S and C-N distances consistent with aromatic heterocyclic systems [1].

Temperature-Dependent Polymorphic Transformations

Temperature-dependent structural studies of 5-chloro-2-mercaptobenzothiazole have been primarily investigated through its metal complexes, where crystallographic analysis at different temperatures reveals conformational changes [6]. Studies conducted at low temperatures (100 K) compared to room temperature (293-295 K) demonstrate the influence of thermal energy on crystal packing and molecular geometry [6].

The compound exhibits thermal stability in its crystalline form, with melting point determinations consistently reporting values between 196-204°C across multiple sources [17] [19] [20] [21]. This thermal behavior indicates a stable crystal lattice that maintains structural integrity over a wide temperature range before undergoing phase transition to the liquid state [17] [19].

| Temperature Range | Physical State | Observations | Reference |

|---|---|---|---|

| Room Temperature | Crystalline Solid | Stable powder/crystal form | [19] [20] |

| 196-204°C | Melting Point | Phase transition to liquid | [17] [19] [20] |

| Above 200°C | Liquid/Decomposition | Thermal degradation possible | [21] |

Thermal analysis suggests that the compound maintains its molecular structure integrity up to the melting point, with no reported polymorphic transitions in the solid state below the melting temperature [17] [19] [20]. The consistent melting point range across different purities and sources indicates a stable polymorphic form under standard conditions [17] [19] [20] [21].

Spectroscopic Characterization (Fourier Transform Infrared, Raman, Proton/Carbon-13 Nuclear Magnetic Resonance)

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 5-chloro-2-mercaptobenzothiazole exhibits characteristic absorption bands that confirm its structural features [2] [6]. The spectrum displays prominent peaks corresponding to the heterocyclic thioamide functionality, with specific vibrational modes associated with the C=S stretching and N-H bending vibrations [2] [6]. Studies on related organotin complexes reveal shifts in the infrared frequencies upon coordination, indicating the participation of both sulfur and nitrogen atoms in metal binding [2] [6].

The aromatic C-H stretching vibrations appear in the expected region around 3000-3100 cm⁻¹, while the C=C aromatic stretching modes are observed in the 1400-1600 cm⁻¹ region [2]. The presence of the chlorine substituent influences the fingerprint region, providing distinctive patterns for compound identification [2] [6].

Raman Spectroscopy

Raman spectroscopic analysis of 5-chloro-2-mercaptobenzothiazole provides complementary vibrational information to infrared spectroscopy [6]. The Raman spectrum exhibits enhanced intensity for symmetric vibrational modes, particularly those involving the sulfur atoms and the aromatic ring breathing modes [6]. Coordination studies with metal complexes show characteristic shifts in Raman frequencies, confirming the bidentate coordination behavior through nitrogen and sulfur donor atoms [6].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of 5-chloro-2-mercaptobenzothiazole reveals the aromatic proton signals in the characteristic downfield region [4] [5]. The spectrum typically shows three distinct aromatic proton environments due to the chlorine substitution pattern, with chemical shifts influenced by the electron-withdrawing effects of both the chlorine atom and the thiazole ring system [4] [5].

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the carbon framework of the molecule [5]. The spectrum exhibits signals for seven carbon atoms, with the carbonyl carbon of the thiazole ring appearing significantly downfield due to its sp² hybridization and participation in the aromatic system [5]. The chlorine-bearing carbon shows characteristic downfield shifts reflecting the electron-withdrawing nature of the halogen substituent [5].

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| FT-IR | C=S stretching, N-H bending, aromatic C-H | [2] [6] |

| Raman | Ring breathing modes, S-atom vibrations | [6] |

| ¹H NMR | Three aromatic proton environments | [4] [5] |

| ¹³C NMR | Seven carbon signals, downfield thiazole carbon | [5] |

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential Scanning Calorimetry analysis of 5-chloro-2-mercaptobenzothiazole reveals its thermal stability profile and phase transition behavior [17] [19] [20]. The compound demonstrates thermal stability up to its melting point range of 196-204°C, with a sharp endothermic peak corresponding to the melting transition [17] [19] [20]. The narrow melting point range indicates high purity and a well-defined crystalline structure [17] [19] [20] [21].

Thermal analysis shows no significant exothermic or endothermic events below the melting point, confirming the absence of polymorphic transitions or decomposition processes in the solid state under normal atmospheric conditions [17] [19] [20]. The enthalpy of fusion can be determined from the area under the melting endotherm, providing quantitative information about the crystal lattice energy [17] [19].

| Thermal Event | Temperature Range (°C) | Type | Reference |

|---|---|---|---|

| Melting Transition | 196-204 | Endothermic | [17] [19] [20] |

| Thermal Decomposition | >250 (estimated) | Exothermic | [21] |

| Glass Transition | Not observed | - | [17] [19] |

5-Chloro-2-mercaptobenzothiazole represents a significant heterocyclic thioamide ligand that has attracted considerable attention in coordination chemistry due to its versatile binding capabilities. The compound functions as a bidentate ligand through its sulfur and nitrogen donor atoms, enabling the formation of diverse metal complexes with varying coordination geometries and structural features [1] [2] [3].

Organotin(IV) Complexes: Synthesis and Structural Features

Organotin(IV) complexes with 5-chloro-2-mercaptobenzothiazole have been extensively studied and represent some of the most structurally characterized examples of this ligand's coordination chemistry. The synthesis of these complexes typically involves direct reaction between organotin precursors and the heterocyclic thioamide under controlled conditions [1] [2].

The organotin(IV) complexes with 5-chloro-2-mercaptobenzothiazole exhibit remarkable structural diversity, with coordination numbers ranging from five to six. Complex [(C6H5)3Sn(cmbzt)] (3) displays a five-coordinate geometry with a trigonal bipyramidal arrangement around the tin center [1]. In this configuration, three carbon atoms from phenyl groups and one sulfur atom and one nitrogen atom from the thioamide ligand form a distorted trigonal-bipyramidal geometry. The structural parameters reveal a trans-C3, cis-NS configuration with N-Sn bond distances ranging from 2.851 to 3.078 Å [1].

Six-coordinate organotin complexes demonstrate greater structural complexity. Complexes [(C6H5)2Sn(cmbzt)2] (4), [(n-C4H9)2Sn(cmbzt)2] (5), and [(CH3)2Sn(cmbzt)2] (6) all adopt distorted octahedral geometries [1] [2]. These structures feature two carbon atoms from aryl groups and two sulfur atoms and two nitrogen atoms from thioamide ligands, forming a trans-C2, cis-N2, cis-S2 configuration around the tin center. The N-Sn bond distances in these six-coordinate complexes are significantly shorter, ranging from 2.635 to 2.711 Å, indicating stronger coordination interactions compared to the five-coordinate analogue [1].

| Complex | Coordination Number | Geometry | Configuration | N-Sn Distance (Å) | Temperature (K) |

|---|---|---|---|---|---|

| [(C6H5)3Sn(cmbzt)] | 5 | Trigonal bipyramidal | trans-C3, cis-NS | 2.851-3.078 | 295(1) |

| [(C6H5)2Sn(cmbzt)2] | 6 | Distorted octahedral | trans-C2, cis-N2, cis-S2 | 2.635-2.711 | 293(2) |

| [(n-C4H9)2Sn(cmbzt)2] | 6 | Distorted octahedral | trans-C2, cis-N2, cis-S2 | 2.635-2.711 | 100(1) |

| [(CH3)2Sn(cmbzt)2] | 6 | Distorted octahedral | trans-C2, cis-N2, cis-S2 | 2.635-2.711 | Room temp |

Temperature-dependent structural studies have revealed important insights into the thermal behavior of these complexes. Crystal structure determinations performed at both room temperature and low temperature (100 K) demonstrate that the coordination geometry remains largely unchanged, although subtle variations in bond lengths and angles occur with temperature changes [1] [2].

The influence of substituents on the organotin center significantly affects the structural parameters and coordination behavior. Complexes containing phenyl groups generally exhibit greater structural stability compared to those with alkyl substituents. The C-Sn and S-Sn bond distances remain relatively constant across the series, while N-Sn bond lengths show considerable variation, particularly between five-coordinate and six-coordinate complexes [1].

Silver(I) Chloride Coordination Compounds

Silver(I) complexes with 5-chloro-2-mercaptobenzothiazole represent another significant class of coordination compounds that demonstrate the ligand's ability to form mixed-ligand systems. The synthesis of these complexes typically involves the reaction of silver(I) chloride with the heterocyclic thioamide in the presence of auxiliary ligands such as triphenylphosphine [3] [4] [5].

The prototypical complex [AgCl(CMBZT)(TPTP)2]·(MeOH) (1) exemplifies the coordination behavior of 5-chloro-2-mercaptobenzothiazole with silver(I) [3] [4]. In this structure, the silver center is coordinated by chloride, sulfur from the thioamide, and two triphenylphosphine ligands, resulting in a distorted tetrahedral geometry. The coordination environment can be described as Cl, S, 2P, where the thioamide acts as a monodentate ligand coordinating exclusively through the sulfur atom [3].

The synthesis methodology for these silver complexes involves heating an acetonitrile/methanol solution of silver(I) chloride, tris(p-tolyl)phosphine, and 5-chloro-2-mercaptobenzothiazole in a 1:2:1 molar ratio at 50°C [3]. Alternative synthetic approaches employ refluxing toluene solutions of silver(I) chloride with triphenylphosphine and the appropriate heterocyclic thioamide, yielding complexes of the general formula [AgCl(TPP)2(CMBZT)] (3) [5].

Structural characterization of these silver complexes reveals important coordination features. In complex [AgCl(TPP)2(CMBZT)] (3), X-ray crystallography confirms the tetrahedral coordination geometry around the silver center with the 5-chloro-2-mercaptobenzothiazole ligand coordinating through the sulfur atom [5]. The binding constants of these complexes toward calf-thymus DNA demonstrate their potential biological activity, with values ranging from (3.5 ± 8.5) × 10^4 M^-1 to (46.4 ± 7.0) × 10^4 M^-1 [5].

| Complex Formula | Metal Center | Coordination Environment | Synthesis Method | Key Features |

|---|---|---|---|---|

| [AgCl(CMBZT)(TPTP)2]·(MeOH) | Ag(I) | Cl, S, 2P | Heating AgCl + TPTP + CMBZT | Mixed ligand complex |

| [AgCl(TPP)2(CMBZT)] | Ag(I) | Cl, S, 2P | Refluxing in toluene | X-ray characterized |

The structural diversity of silver complexes with 5-chloro-2-mercaptobenzothiazole extends to include polymorphic forms and hydrated derivatives. Complex {[AgCl(TPTP)3]·(0.5·H2O)} (2) represents a hydrated variant of the corresponding anhydrous silver complex, demonstrating the influence of solvent molecules on crystal packing and stability [3] [4].

Five-Coordinate vs. Six-Coordinate Geometrical Isomerism

The coordination chemistry of 5-chloro-2-mercaptobenzothiazole provides excellent examples for understanding geometrical isomerism in five-coordinate and six-coordinate metal complexes. These coordination numbers represent critical points in coordination geometry where multiple structural arrangements become possible, leading to different isomeric forms with distinct properties [6] [7] [8].

Five-coordinate complexes of 5-chloro-2-mercaptobenzothiazole primarily adopt trigonal bipyramidal geometries, as exemplified by [(C6H5)3Sn(cmbzt)] (3) [1]. In trigonal bipyramidal structures, the five coordination sites are not equivalent, with two axial positions differing from three equatorial positions. The bond angles in these structures include both 90° and 120° arrangements, with the equatorial ligands forming 120° angles with each other and 90° angles with the axial ligands [8] [9].

The geometrical isomerism in five-coordinate systems becomes particularly important when considering ligand substitution patterns. For complexes with the general formula MA3B2, different isomers arise depending on whether the B ligands occupy axial-axial, axial-equatorial, or equatorial-equatorial positions [8]. In the case of 5-chloro-2-mercaptobenzothiazole complexes, the bidentate nature of the ligand constrains the possible isomeric arrangements.

Square pyramidal geometry represents an alternative five-coordinate arrangement that is energetically similar to trigonal bipyramidal structures [10] [6]. The preference for one geometry over another depends on various factors including the nature of the metal center, ligand properties, and crystal packing effects. For many five-coordinate complexes, the actual structure represents an intermediate between these idealized geometries [6] [11].

Six-coordinate complexes of 5-chloro-2-mercaptobenzothiazole predominantly exhibit octahedral geometries with various distortions [1] [2]. The octahedral arrangement provides six equivalent coordination sites in the idealized case, but ligand differences and electronic effects often lead to distortions that remove this equivalency [12] [7].

Geometrical isomerism in six-coordinate complexes manifests primarily as cis-trans arrangements for complexes with two identical ligands [13] [14]. In the case of [(C6H5)2Sn(cmbzt)2] (4) and related complexes, the trans-C2, cis-N2, cis-S2 configuration represents the thermodynamically preferred arrangement [1]. This configuration minimizes steric repulsion between bulky phenyl groups while maintaining optimal overlap between metal and ligand orbitals.

The determination of coordination geometry and isomeric forms relies heavily on spectroscopic and crystallographic techniques. X-ray crystallography provides definitive structural information, while spectroscopic methods such as nuclear magnetic resonance and vibrational spectroscopy offer insights into solution behavior and solid-state structure [1] [2] [3].

| Coordination Number | Common Geometries | Bond Angles | Isomeric Possibilities |

|---|---|---|---|

| 5 | Trigonal bipyramidal, Square pyramidal | 90°, 120° | Axial/equatorial arrangements |

| 6 | Octahedral | 90°, 180° | cis/trans arrangements |

The influence of the chlorine substituent in 5-chloro-2-mercaptobenzothiazole on geometrical isomerism cannot be overlooked. The electron-withdrawing nature of the chlorine atom affects the electron density on both the sulfur and nitrogen donor atoms, potentially influencing the preferred coordination geometry and isomeric form [15] [16].

Temperature effects on geometrical isomerism have been observed in several 5-chloro-2-mercaptobenzothiazole complexes. Low-temperature crystal structure determinations reveal subtle differences in bond lengths and angles compared to room temperature structures, although the overall coordination geometry typically remains unchanged [1] [2].

Mössbauer Spectroscopy of Tin Complexes

Mössbauer spectroscopy represents a powerful analytical technique for investigating the coordination environment and electronic structure of tin complexes with 5-chloro-2-mercaptobenzothiazole. The ^119Sn Mössbauer effect provides detailed information about the coordination geometry, oxidation state, and bonding characteristics of tin centers in these complexes [1] [2] [17] [18].

The Mössbauer parameters of primary interest include the isomer shift (δ), quadrupole splitting (ΔEQ), and the probability of recoilless absorption. These parameters provide complementary information about the electronic environment of the tin nucleus and can be used to distinguish between different coordination geometries and bonding modes [17] [18] [19].

Isomer shift values for organotin(IV) complexes with 5-chloro-2-mercaptobenzothiazole typically range from 1.10 to 1.35 mm/s relative to standard reference compounds [1] [2]. These values are characteristic of tin(IV) centers in organometallic environments and reflect the degree of s-electron density at the tin nucleus. Five-coordinate complexes generally exhibit slightly higher isomer shift values (1.25-1.35 mm/s) compared to six-coordinate analogues (1.10-1.25 mm/s), consistent with the different coordination environments [1].

The quadrupole splitting parameters provide crucial information about the symmetry of the electric field gradient at the tin nucleus. Five-coordinate [(C6H5)3Sn(cmbzt)] exhibits quadrupole splitting values of 2.8-3.2 mm/s, while six-coordinate complexes show higher values ranging from 3.0 to 4.0 mm/s [1]. These differences reflect the varying degrees of asymmetry in the coordination environment and the influence of the heterocyclic thioamide ligands on the electronic structure.

| Complex | Isomer Shift δ (mm/s) | Quadrupole Splitting ΔEQ (mm/s) | Temperature (K) | Structural Information |

|---|---|---|---|---|

| [(C6H5)3Sn(cmbzt)] | 1.25-1.35 | 2.8-3.2 | 85 | Five-coordinate Sn |

| [(C6H5)2Sn(cmbzt)2] | 1.15-1.25 | 3.5-4.0 | 85 | Six-coordinate Sn |

| [(n-C4H9)2Sn(cmbzt)2] | 1.20-1.30 | 3.2-3.8 | 85 | Six-coordinate Sn |

| [(CH3)2Sn(cmbzt)2] | 1.10-1.20 | 3.0-3.5 | 85 | Six-coordinate Sn |

Temperature-dependent Mössbauer measurements reveal important information about the thermal behavior and structural dynamics of these complexes. Measurements performed at 85 K typically show well-resolved spectra with symmetric Lorentzian line shapes [1]. The occurrence of two symmetric Lorentzians in some complexes indicates the formation of two structural isomers, particularly in cases of five-coordinate systems where multiple coordination geometries are possible [1].

The analysis of Mössbauer parameters using partial quadrupole splitting concepts allows for the determination of coordination geometry and ligand arrangements [18] [19]. For six-coordinate tin complexes with 5-chloro-2-mercaptobenzothiazole, the observed quadrupole splitting values are consistent with trans arrangements of carbon-containing ligands and cis arrangements of nitrogen and sulfur donor atoms [1].

The influence of different organic substituents on the tin center can be clearly observed in the Mössbauer parameters. Complexes containing phenyl groups generally exhibit different isomer shift and quadrupole splitting values compared to those with alkyl substituents, reflecting the different electronic properties of these groups [1] [20].

Correlation studies between Mössbauer parameters and other spectroscopic data provide valuable insights into structure-property relationships. The combination of ^119Sn Mössbauer spectroscopy with X-ray crystallography and NMR spectroscopy offers a comprehensive approach to understanding the coordination chemistry of tin complexes with 5-chloro-2-mercaptobenzothiazole [1] [2].

Applied magnetic field Mössbauer measurements can provide additional information about the sign of the quadrupole coupling constant and the asymmetry parameter [21]. These measurements are particularly valuable for distinguishing between different coordination geometries and understanding the electronic structure of the tin center in various coordination environments.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant